![molecular formula C19H15F3N2OS B2638265 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226451-01-9](/img/structure/B2638265.png)
2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Overview
Description
This compound is a type of imidazole, which is a planar five-membered ring. It is composed of two nitrogen atoms and three carbon atoms. It also contains a phenyl group, an allylthio group, and a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the various groups attached. The trifluoromethoxy group is known to be electron-withdrawing, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase its stability and lipophilicity .Scientific Research Applications
Electrochromic Materials
Electrochromic materials: are substances that change color reversibly upon applying an electric potential or undergoing a redox process. In this context, the compound has been investigated for its electrochromic behavior. Researchers synthesized three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) and characterized their electrochromic properties . These materials could find applications in auto-dimming mirrors, smart windows, and energy storage devices.
Key Findings::Boronic Acid Derivatives
The compound’s boronic acid derivatives (e.g., 4-trifluoromethoxyphenylboronic acid) have applications in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing carbon-carbon bonds in organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-2-12-26-18-23-13-17(14-6-4-3-5-7-14)24(18)15-8-10-16(11-9-15)25-19(20,21)22/h2-11,13H,1,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOOLMPDCHQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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